molecular formula C7H6Cl2N2 B3319147 3,6-Dichloro-4-cyclopropylpyridazine CAS No. 107228-55-7

3,6-Dichloro-4-cyclopropylpyridazine

Cat. No. B3319147
CAS RN: 107228-55-7
M. Wt: 189.04 g/mol
InChI Key: BSKZXOSKFBUCNU-UHFFFAOYSA-N
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Description

3,6-Dichloro-4-cyclopropylpyridazine is a chemical compound with the molecular formula C7H6Cl2N2 . It has a molecular weight of 189.04 . The compound appears as a white to yellow solid . It is used as an intermediate in synthetic chemistry .


Synthesis Analysis

The synthesis of this compound involves taking 3,6-dihydroxy pyridazine and phosphorus oxychloride as raw materials, and reacting in a proper solvent at 0-80 DEG C . The method has the advantages of easiness for reaction material obtaining, reasonability for price, moderation in reaction condition, easiness for operation, easiness for control, simple post-processing, stability in product quality and high purity .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6Cl2N2/c8-6-3-5 (4-1-2-4)7 (9)11-10-6/h3-4H,1-2H2 . The InChI key is BSKZXOSKFBUCNU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 189.04 .

Safety and Hazards

The safety data sheet for 3,6-Dichloro-4-cyclopropylpyridazine indicates that it is toxic if swallowed and harmful if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and not to ingest .

properties

IUPAC Name

3,6-dichloro-4-cyclopropylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-6-3-5(4-1-2-4)7(9)11-10-6/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKZXOSKFBUCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,6-Dichloro-4-cyclopropylpyridazine
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3,6-Dichloro-4-cyclopropylpyridazine
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3,6-Dichloro-4-cyclopropylpyridazine
Reactant of Route 4
3,6-Dichloro-4-cyclopropylpyridazine
Reactant of Route 5
3,6-Dichloro-4-cyclopropylpyridazine
Reactant of Route 6
3,6-Dichloro-4-cyclopropylpyridazine

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